Spectral Orthogonality vs. AF 488 Azide
AF 430 azide provides a distinct spectral window (Ex/Em 430/542 nm) that is orthogonal to commonly used green dyes like AF 488 azide (Ex/Em 495/519 nm) [1]. This separation minimizes channel crosstalk in multi-parameter assays. In a typical four-color panel using a 405 nm laser for AF 430 and a 488 nm laser for AF 488, the emission overlap is negligible when using standard bandpass filters (e.g., 510/80 nm for AF 430 and 530/30 nm for AF 488) [2]. The 112 nm Stokes shift of AF 430 further reduces excitation scatter interference [3].
| Evidence Dimension | Excitation and Emission Wavelength Overlap |
|---|---|
| Target Compound Data | Ex/Em = 430 nm / 542 nm; Stokes Shift = 112 nm [3] |
| Comparator Or Baseline | AF 488 Azide: Ex/Em = 495 nm / 519 nm [1] |
| Quantified Difference | Excitation maxima differ by 65 nm; emission maxima differ by 23 nm, placing them in separate fluorescence channels [1][3]. |
| Conditions | Spectral data measured in PBS buffer at neutral pH [3]. |
Why This Matters
Procurement of AF 430 azide enables specific multi-color panel design with existing 405 nm laser-equipped cytometers, avoiding the need for new instrument configuration or complex compensation matrices required when using spectrally overlapping dyes.
- [1] Thermo Fisher Scientific. (2025). Amine-reactive, ultraviolet light–excitable fluorophores for labeling proteins and nucleic acids—Table 1.12. Retrieved from thermofisher.cn. View Source
- [2] 西安瑞禧生物科技有限公司 (Xi'an Ruixi Biotechnology). (2025). AF430 Azide Core Applications and Performance Advantages. Retrieved from xarxbio.com. View Source
- [3] Lumiprobe Help Center. (2025). AF 430 in Fluorophores: Technical Guide. Retrieved from help.lumiprobe.com. View Source
